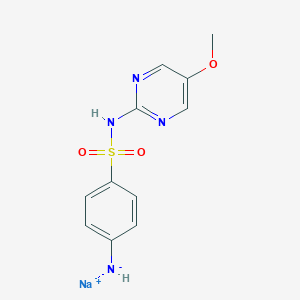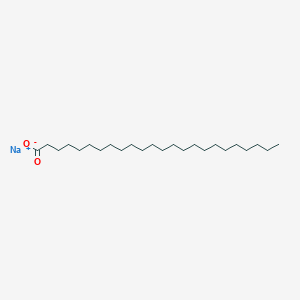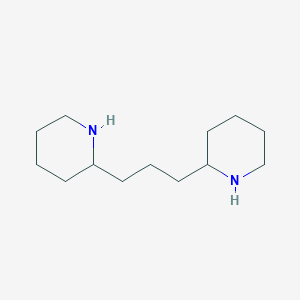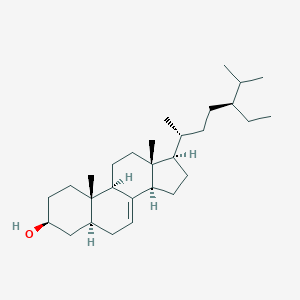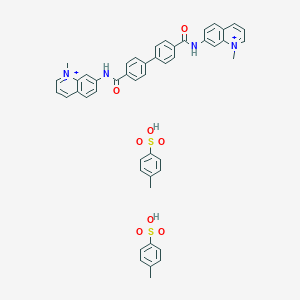
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is not fully understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells through the generation of reactive oxygen species.
Effets Biochimiques Et Physiologiques
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to have various biochemical and physiological effects. Studies have suggested that it may have antioxidant properties and may also have anti-inflammatory effects. Additionally, it has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is its fluorescent properties, which make it a useful tool for detecting metal ions in lab experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as cancer treatment and neuroprotection. Finally, the development of new derivatives of this compound may also lead to the discovery of new and improved applications.
In conclusion, Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications.
Méthodes De Synthèse
The synthesis of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate involves the reaction of quinoline with bis(4-formylphenyl)methane in the presence of a strong base. This reaction results in the formation of a Schiff base, which is then treated with p-toluenesulfonyl chloride to obtain the final product.
Applications De Recherche Scientifique
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of organic electronics, where it has been used as a fluorescent probe for detecting metal ions. Additionally, it has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
Numéro CAS |
18355-53-8 |
|---|---|
Nom du produit |
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate |
Formule moléculaire |
C48H44N4O8S2+2 |
Poids moléculaire |
869 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;N-(1-methylquinolin-1-ium-7-yl)-4-[4-[(1-methylquinolin-1-ium-7-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C34H26N4O2.2C7H8O3S/c1-37-19-3-5-25-15-17-29(21-31(25)37)35-33(39)27-11-7-23(8-12-27)24-9-13-28(14-10-24)34(40)36-30-18-16-26-6-4-20-38(2)32(26)22-30;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-22H,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
Clé InChI |
GTCOVEZJAPGWQC-UHFFFAOYSA-P |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6C)C=C5 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6C)C=C5 |
Autres numéros CAS |
18355-53-8 |
Synonymes |
7,7'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-methylquinolinium) ditosylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



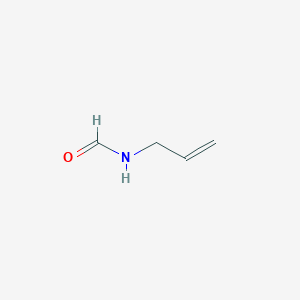
![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
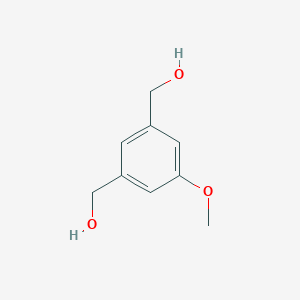
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
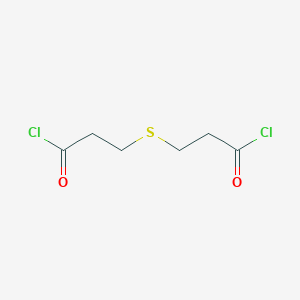
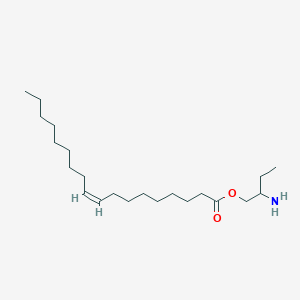
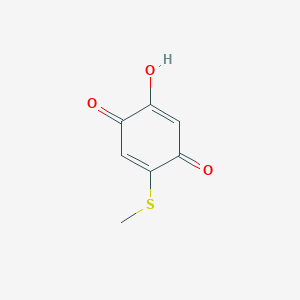
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)
